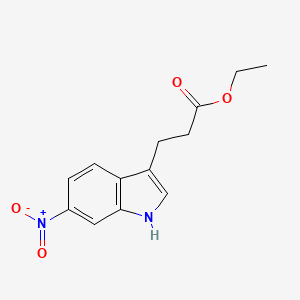

Ethyl 3-(6-Nitro-3-indolyl)propanoate

Description

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

ethyl 3-(6-nitro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-7-10(15(17)18)4-5-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |

InChI Key |

VNNIKARLOOLSCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Ethyl 3 6 Nitro 3 Indolyl Propanoate

Reactions at the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, which typically makes it susceptible to electrophilic attack. However, the presence of a deactivating nitro group and a bulky substituent at C3 significantly influences its reactivity.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, with a strong preference for substitution at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. In Ethyl 3-(6-Nitro-3-indolyl)propanoate, the C3 position is already substituted, which directs electrophilic attack to other positions on the ring. chim.itpearson.com

Considering these factors, electrophilic attack is most likely to occur at the C2, C4, or C7 positions of the pyrrole (B145914) ring, with the precise location depending on the reaction conditions and the nature of the electrophile. chim.itrsc.org While the nitro group deactivates the benzene (B151609) ring, substitution may still be possible under forcing conditions, likely directed to the C5 position, which is ortho to the activating nitrogen and meta to the deactivating nitro group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C2 | Possible | Electronically favorable due to proximity to nitrogen, but sterically hindered by the C3 substituent. |

| C3 | Substituted | Blocked by the ethyl propanoate group. |

| C4 | Possible | Less sterically hindered than C2, but electronically less favored. |

| C5 | Possible (under forcing conditions) | Meta to the deactivating nitro group and ortho to the activating nitrogen atom. |

| C7 | Possible | Less sterically hindered, but generally less reactive than other positions on the pyrrole ring. |

Nucleophilic Reactivity of the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is lower than that of a typical secondary amine due to the delocalization of the lone pair into the aromatic system. thieme-connect.com The presence of the electron-withdrawing nitro group further decreases the nucleophilicity of the N1 nitrogen. Despite this, N-functionalization is a common and important transformation for indoles.

N-alkylation and N-arylation reactions can be achieved under various conditions. thieme-connect.comresearchgate.netnih.gov For instance, asymmetric phase-transfer catalysis has been employed for the N-alkylation of nitroindoles with Michael acceptors. thieme-connect.comresearchgate.netmdpi.com Copper-catalyzed and palladium-catalyzed cross-coupling reactions are effective methods for the N-arylation of indoles, including those bearing nitro groups. researchgate.netrsc.orgacs.orgorganic-chemistry.org

With the C3 and C6 positions already substituted, further functionalization at these sites would require modification of the existing groups. However, the C2 position, being part of the electron-rich pyrrole ring, is a prime target for further elaboration. acs.orgnih.gov

Direct C-H functionalization has emerged as a powerful tool for the modification of indole scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.itrsc.org Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has been extensively used to achieve site-selective C-H activation of indoles. researchgate.netacs.orgacs.orgrsc.orgnih.govbohrium.com

For this compound, C-H activation could potentially be directed to the C2, C4, or C7 positions. The C2 position is often favored for C-H functionalization in C3-substituted indoles. chim.it Various transformations, such as arylation, alkenylation, and alkylation, can be accomplished through these methods. rsc.orgacs.orgacs.orgrsc.orgnih.gov The choice of catalyst, ligand, and directing group can control the regioselectivity of the C-H functionalization. researchgate.netacs.orgnih.gov

Table 2: Examples of Transition-Metal-Catalyzed C-H Functionalization of Indoles

| Position | Transformation | Catalyst System (Example) |

|---|---|---|

| C2 | Arylation | Cobalt(I) with an N-heterocyclic carbene ligand acs.org |

| C2 | Alkylation | Photochemical approach with EDA complexes nih.gov |

| C7 | Arylation | Palladium(II) acetate (B1210297) with a phosphinoyl directing group researchgate.netacs.orgnih.gov |

Functionalization at C2, C3, and C6 Positions

Dearomatization Strategies

Dearomatization reactions transform flat aromatic compounds into three-dimensional structures, which is a valuable strategy in the synthesis of complex natural products and pharmaceuticals. nih.govrsc.org Indoles, including those with electron-withdrawing groups like a nitro substituent, can undergo dearomatization through various methods. nih.govrsc.orgnih.govacs.orgresearchgate.netacs.orgresearchgate.netkaust.edu.saacs.orgresearchgate.net

These strategies often involve oxidation or reactions with highly reactive intermediates. nih.govrsc.orgrsc.org For instance, Pd(II)-catalyzed oxidative Wacker-type cyclization can lead to the dearomatization of indoles. rsc.org Phosphine-catalyzed [3+2] annulation reactions of 3-nitroindoles with allenoates have been used to construct cyclopentaindoline scaffolds in a dearomative fashion. researchgate.netkaust.edu.sa Furthermore, catalytic enantioselective dearomatization of 2-nitroindoles has been achieved through a Michael addition-triggered process. nih.govacs.org

Transformations of the Nitro Group

The nitro group at the C6 position is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the indole ring, transforming the electron-withdrawing nitro group into an electron-donating amino group, which in turn influences the reactivity of the entire molecule. commonorganicchemistry.commdpi.comacs.orgrsc.orgacs.orggoogle.comepa.govrsc.orgijrar.orgresearchgate.netnih.govacs.orgresearchgate.netionike.com

The reduction of aromatic nitro groups can be achieved using a range of reducing agents and conditions. commonorganicchemistry.commdpi.comrsc.orggoogle.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Other reducing agents like sodium dithionite (B78146), tin(II) chloride, or indium metal in the presence of a proton source can also be employed. epa.govijrar.orgresearchgate.net The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups.

The resulting 6-aminoindole (B160974) derivative is a valuable intermediate for further synthetic modifications. The amino group can be acylated, alkylated, or diazotized, opening up a wide array of possibilities for introducing new functionalities onto the benzene ring of the indole core.

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Typically at room temperature and atmospheric or slightly elevated pressure. commonorganicchemistry.com | Highly efficient and clean, but may also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation. | Often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Often in a biphasic system with a base. ijrar.org | A mild and often selective reducing agent. |

| Tin(II) Chloride (SnCl₂) | In the presence of a strong acid like HCl. | A classical method for nitro group reduction. |

| Indium | Mediated reduction, can be done in a one-pot reductive acylation. epa.gov | Offers mild reaction conditions. |

Reduction Reactions (e.g., to amino group)

The nitro group of this compound is readily susceptible to reduction, a common and crucial transformation that converts it into an amino group, yielding Ethyl 3-(6-amino-3-indolyl)propanoate. This reaction is a key step in the synthesis of various biologically active compounds and polyheterocyclic systems. researchgate.net The reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation and chemical reduction. organic-chemistry.orgmdpi.com

Catalytic hydrogenation is a widely used method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel in the presence of hydrogen gas. rsc.orgorientjchem.org Transfer hydrogenation, using hydrogen donors like formic acid or hydrazine (B178648) in the presence of a catalyst, also provides a mild and effective alternative. organic-chemistry.orgmdpi.com

Chemical reduction methods offer a broad range of selectivities and conditions. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (Na₂S₂O₄) are classic examples used for this transformation. rsc.org Modern methods may employ reagents like samarium(II) iodide or catalytic systems involving iron or other transition metals. organic-chemistry.orgnih.gov The choice of reducing agent can be critical, especially when other reducible functional groups, such as the ester, are present in the molecule. For instance, milder conditions are required to selectively reduce the nitro group without affecting the ester functionality. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), RT | High, can also reduce C=C bonds |

| Fe, CH₃COOH | Reflux | Good, classic method |

| SnCl₂, HCl | Concentrated HCl, 0 °C to RT | Effective, requires basic workup |

| Na₂S₂O₄ | Aqueous/Organic solvent mix | Mild, useful for sensitive substrates |

| Hydrazine, Pd/C | Ethanol, Reflux | Transfer hydrogenation, avoids H₂ gas |

Influence of the Nitro Group on Ring Reactivity

The presence of the nitro group at the C-6 position significantly modifies the electronic properties and, consequently, the chemical reactivity of the indole ring system. The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, with the C-3 position being the most reactive site. bhu.ac.inresearchgate.net

However, the nitro group is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects (-I and -R effects). minia.edu.eglibretexts.org This has two major consequences:

Deactivation of the Benzene Ring : The nitro group deactivates the benzene portion of the indole nucleus towards electrophilic aromatic substitution. The electron density of the benzene ring is significantly reduced, making reactions like nitration, halogenation, or Friedel-Crafts alkylation on this ring much more difficult compared to unsubstituted indole. minia.edu.eg

Reactions of the Ester Moiety

The ethyl propanoate side chain offers another site for chemical transformations, primarily centered on the carbonyl group of the ester.

Hydrolysis Mechanisms

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(6-Nitro-3-indolyl)propanoic acid. This reaction can be catalyzed by either acid or base. ucalgary.ca

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. ucalgary.cachemistrysteps.com

Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. ucalgary.cayoutube.com

Collapse of the Intermediate : The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond. This step expels the ethoxide ion (⁻OCH₂CH₃) as the leaving group. libretexts.org

Proton Transfer : The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, forming the carboxylate salt and ethanol. chemistrysteps.comyoutube.com

Protonation : A final acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process, and its mechanism is the exact reverse of the Fischer esterification. chemistrysteps.comyoutube.com An excess of water is used to drive the equilibrium towards the hydrolysis products. chemistrysteps.com

Protonation : The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. ucalgary.cayoutube.com

Nucleophilic Attack : A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester, specifically the ethoxy oxygen, to make it a better leaving group (ethanol). youtube.com

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a neutral ethanol molecule. ucalgary.ca

Deprotonation : The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield the final carboxylic acid product. ucalgary.cayoutube.com

Transesterification and Amidation Reactions

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.org The mechanism is similar to hydrolysis, but the nucleophile is an alcohol instead of water. masterorganicchemistry.com

Base-catalyzed transesterification involves the attack of an alkoxide ion (RO⁻) on the ester carbonyl, forming a tetrahedral intermediate which then expels the original ethoxide group. masterorganicchemistry.com

Acid-catalyzed transesterification begins with protonation of the carbonyl, followed by attack of a neutral alcohol molecule, proton transfers, and elimination of ethanol. wikipedia.orgmasterorganicchemistry.com

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. These reactions are often slower than hydrolysis or transesterification and may require heating or catalysis. The general mechanism involves nucleophilic attack by the amine on the ester carbonyl, followed by elimination of ethanol. researchgate.net A particularly relevant modern approach is the direct amidation of esters using nitroarenes themselves as the amine source precursor in a reductive process, which can offer high efficiency. nih.gov This method avoids the need to pre-reduce the nitro group to an amine before carrying out the amidation. nih.gov

Reduction of the Ester to Alcohol

The ester group can be reduced to a primary alcohol, yielding 3-(6-Nitro-3-indolyl)propan-1-ol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. youtube.com

The most common reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). chemistrysteps.comquimicaorganica.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orgyoutube.com The reaction mechanism involves two equivalents of the hydride reagent. chemistrysteps.comjove.com

First Hydride Attack : A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. jove.com

Elimination of Alkoxide : The intermediate collapses, reforming a carbonyl group (an aldehyde) and eliminating an ethoxide ion. chemistrysteps.comjove.com

Second Hydride Attack : The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming a new tetrahedral alkoxide intermediate. libretexts.orgjove.com

Protonation : An acidic or aqueous workup protonates the alkoxide ion to yield the final primary alcohol product. libretexts.org

Mechanistic Investigations of Key Transformations

Mechanistic studies provide a deeper understanding of the reaction pathways for the transformations of this compound.

Reduction of Nitro Group : The catalytic hydrogenation of nitroarenes is a complex, multi-step process. The classical Haber-Lukashevich mechanism postulates a stepwise reduction involving nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed. orientjchem.orgresearchgate.net Modern mechanistic studies, often employing spectroscopic and computational methods, have investigated intermediates in iron-catalyzed reductions, suggesting pathways that may involve key iron-hydride complexes. nih.gov

Influence of Nitro Group : The deactivating effect of the nitro group on the benzene ring towards electrophilic attack is mechanistically explained by analyzing the resonance structures of the Wheland intermediate (the sigma complex). When an electrophile attacks, the positive charge in the intermediate can be delocalized. The nitro group's strong electron-withdrawing nature destabilizes this positively charged intermediate, thus increasing the activation energy and slowing the reaction rate. minia.edu.eg

Ester Hydrolysis : The mechanisms for both acid- and base-catalyzed ester hydrolysis are among the most thoroughly studied in organic chemistry. ucalgary.ca Isotopic labeling studies, particularly using ¹⁸O, have provided definitive evidence for the formation of a tetrahedral intermediate and have confirmed that the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the ethoxy oxygen), rather than the alkyl-oxygen bond. ucalgary.ca Theoretical calculations have further elucidated the role of solvent molecules, suggesting that for some hydrolysis reactions, two or three water molecules may be involved in the rate-limiting transition state. researchgate.netresearchgate.net

Transesterification and Amidation : Mechanistic investigations, including computational studies using Density Functional Theory (DFT), have been applied to organocatalyzed transesterification and amidation reactions. nih.govresearchgate.net These studies help to elucidate the role of the catalyst in activating the ester and the nucleophile (alcohol or amine) and to predict the rate-determining steps. nih.govresearchgate.net The mechanism proceeds through a tetrahedral intermediate, similar to hydrolysis. wikipedia.org

Reduction of Ester to Alcohol : The mechanism for the reduction of esters by LiAlH₄ is well-established. quimicaorganica.orgjove.com The key features are the two separate nucleophilic additions of hydride ions. chemistrysteps.com The initial formation of an aldehyde intermediate explains why two equivalents of hydride are required. libretexts.orgjove.com The greater reactivity of the aldehyde compared to the ester ensures that the reaction proceeds to the primary alcohol without significant accumulation of the aldehyde intermediate. chemistrysteps.com

Transition Metal Intermediate Chemistry

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to indole chemistry is vast. organic-chemistry.orgarabjchem.org Palladium, rhodium, cobalt, and other metals are frequently used to catalyze a variety of transformations on the indole scaffold. mdpi.com For instance, palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes is a powerful method for indole synthesis, proceeding through intermediates involving the nitro group. orgsyn.org

The reactivity of 3-nitroindoles, a class of compounds to which this compound belongs, has been explored in transition metal-catalyzed reactions. Palladium-catalyzed (3+2) annulation of 3-nitroindoles with vinylaziridines showcases the ability of the nitro-substituted indole to participate in cycloaddition reactions. researchgate.net Transition metal catalysts can also be employed in the synthesis of spiroindoles and spirooxindoles from indole precursors. chemrxiv.orgresearchgate.net These reactions often proceed through dearomatized spirocyclic intermediates, highlighting the ability of transition metals to activate the indole core. chemrxiv.org Although specific examples with this compound are not detailed, its structure suggests potential for participation in similar transition metal-catalyzed transformations, where the metal would likely coordinate to the indole ring or the nitro group to facilitate subsequent reactions.

Intermediate Characterization and Trapping Experiments

The direct observation and characterization of reactive intermediates are crucial for elucidating reaction mechanisms. In indole chemistry, various spectroscopic techniques and trapping experiments are employed to identify transient species such as cations, radicals, and organometallic complexes.

Trapping experiments are a common strategy to infer the presence of short-lived intermediates. For example, putative cationic intermediates in the rearrangement of certain indole derivatives have been successfully trapped by carbon nucleophiles like other indoles and furans. nih.gov Radical trapping experiments, using scavengers like 1,1-diphenylethylene, have been used to suggest the involvement of radical intermediates in the 1,3-heteroatom transposition of N-hydroxyindole derivatives. rsc.org

In the context of transition metal-catalyzed reactions of indoles, intermediates can sometimes be isolated and characterized, or their presence can be inferred from the reaction products and mechanistic studies. For instance, in gold-catalyzed reactions, the formation of a highly electrophilic indole intermediate has been proposed, which can be trapped by various nucleophiles. nih.gov While specific intermediate characterization or trapping studies for this compound have not been reported, the general methodologies applied to other indole derivatives would be applicable to investigate its reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's molecular formula by providing a precise mass-to-charge ratio (m/z). For Ethyl 3-(6-nitro-3-indolyl)propanoate, HRMS analysis would be expected to confirm its elemental composition of C₁₃H₁₄N₂O₄. The theoretical exact mass can be calculated and compared with the experimentally determined value, with a minimal mass error (typically in the parts-per-million range) providing strong evidence for the proposed molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass |

|---|---|---|

| C₁₃H₁₄N₂O₄ | [M+H]⁺ | 263.1026 |

| C₁₃H₁₄N₂O₄ | [M+Na]⁺ | 285.0845 |

| C₁₃H₁₄N₂O₄ | [M-H]⁻ | 261.0881 |

Note: This table represents theoretical values. Experimental data would be required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the complete atomic connectivity and provide insights into the compound's conformation.

Advanced 2D-NMR for Full Structural Assignment (e.g., COSY, HMQC, HMBC)

While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D-NMR techniques are essential for the complete and unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule, such as those in the ethyl group and the propanoate side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| Indole-2 | ~124.5 | ~7.3 | s |

| Indole-3 | ~112.0 | - | - |

| Indole-3a | ~127.8 | - | - |

| Indole-4 | ~119.5 | ~7.6 | d |

| Indole-5 | ~111.0 | ~8.0 | dd |

| Indole-6 | ~142.0 | - | - |

| Indole-7 | ~115.0 | ~8.2 | d |

| Indole-7a | ~137.0 | - | - |

| CH₂ (propanoate) | ~31.0 | ~2.8 | t |

| CH₂ (propanoate) | ~21.0 | ~3.2 | t |

| C=O | ~172.5 | - | - |

| O-CH₂ | ~61.0 | ~4.2 | q |

| CH₃ | ~14.0 | ~1.3 | t |

Note: These are predicted values and would require experimental verification.

Conformational Analysis via NMR

The conformational preferences of the flexible ethyl propanoate side chain relative to the rigid indole (B1671886) ring system can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other, providing valuable information about the molecule's preferred three-dimensional arrangement in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the N-H bond of the indole, the aromatic C-H bonds, the aliphatic C-H bonds of the ethyl and propanoate groups, the carbonyl (C=O) of the ester, and the nitro (NO₂) group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (indole) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| C=O Stretch (ester) | 1730-1750 |

| N-O Stretch (nitro) | 1500-1550 (asymmetric) and 1300-1370 (symmetric) |

| C-O Stretch (ester) | 1000-1300 |

Note: The exact positions of the peaks can be influenced by the molecular environment.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the final compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. The retention factor (Rf) value is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product with high accuracy. A pure compound will ideally show a single peak in the chromatogram. Different detector types, such as UV-Vis, can be used depending on the compound's properties.

Column Chromatography: This is the primary method for the purification of the synthesized compound. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) are chosen to separate the desired product from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of the compound and for monitoring reaction progress during its synthesis.

In a typical HPLC analysis, a stationary phase with specific chemical properties is packed into a column. A liquid mobile phase, under high pressure, carries the sample through the column. The separation of the components in the sample is based on their differential interactions with the stationary and mobile phases. For a compound like this compound, a reverse-phase HPLC setup is commonly employed. In this configuration, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The selection of the mobile phase composition is critical for achieving optimal separation. A gradient elution, where the proportion of the organic solvent is gradually increased, is often used to ensure the efficient elution of compounds with varying polarities. Detection is typically achieved using a UV-Vis detector, as the indole and nitro functional groups in the molecule exhibit strong chromophoric properties, absorbing light in the ultraviolet range. The wavelength for detection is usually set at the compound's absorption maximum to ensure the highest sensitivity. rsc.org

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is particularly useful for the analysis of volatile and thermally stable compounds. mdpi.com While the volatility of this compound may be limited due to its molecular weight and polar functional groups, GC-MS can be employed for the analysis of more volatile precursors or potential side-products in its synthesis.

In GC-MS, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) transports the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

After separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. This fragmentation pattern is invaluable for structural elucidation and compound identification. imrpress.com

Table 2: Representative GC-MS Conditions for the Analysis of Related Volatile Compounds

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| MSD Transfer Line | 280 °C |

Mass Spectrometry Imaging (MALDI-MSI) for Distribution Analysis (chemical matrices, not biological samples)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules within a sample. nih.gov While often used for biological tissues, its application extends to the analysis of chemical matrices, providing insights into the homogeneity and distribution of a compound within a solid or semi-solid medium. researchgate.net

For the analysis of this compound in a chemical matrix, the sample would be coated with a suitable organic matrix that absorbs energy from a laser. The choice of matrix is crucial and depends on the analyte's properties. researchgate.net When the laser is fired at the sample, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize. The mass spectrometer then analyzes the ions from that specific location. By rastering the laser across the entire sample surface, a map of the compound's distribution can be generated.

This technique could be used, for example, to assess the uniformity of the compound's dispersion in a polymer film or to study its distribution in a solid-state reaction mixture. The resulting image would reveal areas of high and low concentration of this compound, providing valuable information for material science and process chemistry applications.

Table 3: General MALDI-MSI Parameters for Chemical Matrix Analysis

| Parameter | Specification |

|---|---|

| Laser Type | UV laser (e.g., Nd:YAG at 355 nm) |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-Dihydroxybenzoic acid (DHB) |

| Matrix Application | Automated sprayer or sublimation |

| Ionization Mode | Positive or Negative Ion Mode |

| Spatial Resolution | 10-100 µm |

| Mass Analyzer | Time-of-Flight (TOF) |

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage by weight of each element present in the molecule. For this compound, this would involve quantifying the percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The experimental results from elemental analysis are then compared to the theoretical values calculated from the compound's molecular formula (C₁₃H₁₄N₂O₄). A close agreement between the experimental and theoretical values serves as a strong indicator of the sample's purity and confirms its elemental composition. Any significant deviation could suggest the presence of impurities or an incorrect structural assignment.

Table 4: Elemental Composition of this compound (C₁₃H₁₄N₂O₄)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 59.54 | 59.51 |

| Hydrogen (H) | 5.38 | 5.42 |

| Nitrogen (N) | 10.68 | 10.65 |

Note: The experimental values are hypothetical and represent what would be expected for a pure sample.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for Ethyl 3-(6-Nitro-3-indolyl)propanoate would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or cc-pVTZ, to obtain an optimized molecular geometry and various electronic properties. nih.gov

Electronic Structure: The calculations would reveal the distribution of electron density, which is heavily influenced by the electron-withdrawing nitro (-NO₂) group on the indole (B1671886) ring and the ester group (-COOEt) on the propanoate side chain. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this molecule, the HOMO is expected to be localized primarily on the indole ring, while the LUMO would likely be concentrated around the nitro group, indicating its strong electron-accepting nature. nih.gov

Energy Gap (ΔE): The difference between LUMO and HOMO energies (E_LUMO - E_HOMO). A smaller gap suggests higher reactivity.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on similar nitro-aromatic compounds, like 4-nitro-indole-3-carboxaldehyde, have utilized DFT to calculate these parameters to understand charge delocalization, stability, and potential reactive sites. nih.govresearchgate.net A Molecular Electrostatic Potential (MEP) surface would also be generated to visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, identifying sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| E_HOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -2.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.90 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 1.95 | Resistance to deformation of electron cloud |

| Electronegativity (χ) | 4.90 | Electron attracting capability |

| Electrophilicity Index (ω) | 6.15 | Propensity to accept electrons |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org

To predict the ¹H and ¹³C NMR spectra for this compound, its geometry would first be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The GIAO method would then be applied to this optimized structure to calculate the isotropic shielding values for each nucleus. These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

The predicted chemical shifts would reflect the electronic environment of each nucleus. For instance, protons on the indole ring near the electron-withdrawing nitro group (e.g., H5 and H7) would be expected to show a downfield shift compared to those in unsubstituted indole. arpgweb.com Similarly, the carbons attached to or near the nitro and ester groups would exhibit characteristic shifts. Comparing these predicted shifts with experimental data is a powerful tool for structural verification. nih.gov

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C=O (Ester) | 172.5 | 172.1 |

| C2 (Indole) | 125.8 | 125.4 |

| C3 (Indole) | 110.2 | 110.5 |

| C6 (Indole, C-NO₂) | 142.1 | 141.8 |

| C7 (Indole) | 118.9 | 118.6 |

Reaction Pathway and Transition State Analysis

Computational methods can map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states (TS). This is crucial for understanding reaction mechanisms, kinetics, and selectivity. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can locate the transition state structures on the potential energy surface.

The synthesis of 6-nitroindoles often involves multiple steps, such as the reaction between an enolizable ketone and m-nitroaniline. researchgate.net A computational study of such a reaction would involve optimizing the geometries of all species along the proposed reaction coordinate. A key step is locating the transition state, which is a first-order saddle point on the energy surface. Frequency calculations are performed to confirm the nature of these stationary points; a TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is determined from the energy difference between the reactants and the transition state. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This approach has been used to study the regioselectivity of nitration in indole derivatives, explaining why substitution occurs at a specific position. nih.gov

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like the ethyl propanoate side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information on static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound, typically in a solvent like water or DMSO, would provide insights into its conformational flexibility and interactions with its environment. dntb.gov.ua The simulation would reveal how the propanoate side chain moves and folds, the stability of intramolecular hydrogen bonds, and how solvent molecules arrange themselves around the solute. This information is particularly valuable for understanding how the molecule might behave in a biological system, for example, when approaching a protein binding site. While computationally intensive, MD simulations offer a bridge between the static picture from quantum chemistry and the dynamic reality of molecular systems. rutgers.edu

Predictive Studies on Chemical Selectivity and Regioselectivity

The indole ring can undergo various chemical reactions, and the substituents strongly influence the outcome. The nitro group at the C6 position is a powerful electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. Conversely, the pyrrole (B145914) ring remains relatively electron-rich, making the C3 position a common site for substitution. However, since the C3 position is already substituted, other positions like C2 or the N1-H position become relevant.

Computational chemistry can predict the selectivity of such reactions. The regioselectivity of electrophilic substitution, for instance, can be predicted by analyzing local reactivity descriptors derived from DFT, such as Fukui functions or the charges on each atom. nih.gov These indices quantify the susceptibility of each atomic site to nucleophilic or electrophilic attack. For example, in the nitration of indole, calculations can show why the reaction preferentially occurs at the C3 position. nih.gov For this compound, these predictive studies would be essential for designing further chemical modifications, guiding synthetic chemists to the most likely outcome and helping to avoid unwanted side products. rsc.org

Utility of Ethyl 3 6 Nitro 3 Indolyl Propanoate As a Chemical Intermediate or Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The strategic placement of the nitro group and the ethyl propanoate chain on the indole (B1671886) framework makes ethyl 3-(6-nitro-3-indolyl)propanoate a versatile building block for the synthesis of intricate molecular structures. The nitro group, in particular, is a key functional handle that can be transformed into an amino group, which then serves as a branching point for the introduction of further molecular complexity.

Construction of Advanced Heterocyclic Systems

The reduction of the nitro group in this compound to an amine is a critical first step in the construction of advanced heterocyclic systems. The resulting ethyl 3-(6-amino-3-indolyl)propanoate is a bifunctional molecule with a nucleophilic amino group and an electrophilic ester. This combination of functionalities allows for a variety of cyclization strategies to form fused heterocyclic systems. For instance, the amino group can be acylated and then cyclized to form pyrazino- or pyridazino-indoles, which are scaffolds of interest in medicinal chemistry.

Synthesis of Polycyclic Indole Structures

The indole nucleus of this compound can participate in cyclization reactions to form polycyclic indole structures. Following the reduction of the nitro group, the resulting amino group can be diazotized and subjected to intramolecular cyclization reactions, such as the Graebe-Ullmann reaction, to form carbazole (B46965) derivatives. Furthermore, the propanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then undergo intramolecular Friedel-Crafts acylation to form a new six-membered ring, leading to the formation of tetracyclic indole alkaloids.

Application in Methodological Development in Organic Synthesis

The reactivity of this compound makes it a suitable substrate for the development and optimization of new synthetic methods, particularly in the area of catalysis.

Probing Reaction Mechanisms

The presence of multiple functional groups in this compound allows it to be used as a probe to study the selectivity and mechanism of various chemical transformations. For example, in reactions involving both the indole ring and the nitro group, the regioselectivity of the reaction can provide insights into the reaction mechanism.

Evaluating New Catalytic Systems

The catalytic hydrogenation of the nitro group is a widely studied and important reaction in organic synthesis. This compound is an excellent substrate for evaluating the efficiency and selectivity of new catalytic systems for nitroarene reduction. researchgate.net The presence of the indole ring, which can be sensitive to certain reaction conditions, and the ester group, which could be susceptible to reduction, makes this molecule a challenging yet relevant substrate for testing the chemoselectivity of a given catalyst. A variety of heterogeneous catalysts have been developed for the reduction of nitroarenes, often employing transition metals such as palladium, platinum, nickel, and tin. mdpi.comnih.govnih.gov

| Catalyst | Reducing Agent | Reaction Conditions | Product |

|---|---|---|---|

| Pd/C | H2 | MeOH, 60 °C, 40 bar | Ethyl 3-(6-amino-3-indolyl)propanoate |

| Ni-Ce Complex | H2 | MeOH, 60 °C, 40 bar | Ethyl 3-(6-amino-3-indolyl)propanoate |

| SnCl2 | Ethanol (B145695) | Reflux | Ethyl 3-(6-amino-3-indolyl)propanoate |

| Pt/SnO2 | H2 | Variable | Various reduction products (hydroxylamine, azo, etc.) |

Role in the Diversification of Indole Chemistry

This compound, primarily through its conversion to the corresponding 6-amino derivative, plays a significant role in the diversification of indole chemistry. The 6-aminoindole (B160974) scaffold is a versatile platform for the introduction of a wide array of functional groups and for the construction of novel molecular frameworks.

The amino group of ethyl 3-(6-amino-3-indolyl)propanoate can undergo a variety of chemical transformations, including:

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be transformed into a wide range of functional groups, including hydroxyl, halo, and cyano groups, through Sandmeyer-type reactions.

Acylation and Sulfonylation: The amino group can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. This allows for the introduction of a diverse range of substituents, which can be used to modulate the biological activity of the resulting molecules.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines, which can be further modified or used in the synthesis of heterocyclic systems.

Cross-Coupling Reactions: The amino group can be converted to a triflate or a halide, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds.

These transformations enable the synthesis of a vast library of substituted indole-3-propanoates, each with potentially unique chemical and biological properties, thereby expanding the chemical space of accessible indole derivatives.

Future Directions in the Fundamental Chemistry of Nitroindole Propanoate Systems

Development of Novel and Efficient Synthetic Routes

The synthesis of indole (B1671886) derivatives has been a subject of intense research, with a continuous drive towards more efficient and environmentally benign methods. tandfonline.comtandfonline.comresearchgate.net For ethyl 3-(6-nitro-3-indolyl)propanoate, future synthetic strategies will likely focus on overcoming the limitations of classical methods, which often involve harsh conditions and generate significant waste.

One promising avenue is the application of mechanochemistry, which has been successfully employed in Fischer indolisation. rsc.org This solvent-free approach could offer a more sustainable route to key indole intermediates, potentially reducing reaction times and improving yields. rsc.org The development of novel catalytic systems is another critical area. While various acid catalysts have been traditionally used, the exploration of nanocatalysts and reusable solid acid catalysts could offer improved efficiency and easier product purification. researchgate.net Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of this compound, offering precise control over reaction parameters and enhancing safety.

Future research in this area could be summarized by the following objectives:

| Research Objective | Methodology | Potential Advantages |

|---|---|---|

| Development of Solvent-Free Syntheses | Mechanochemistry (Ball-milling) | Reduced solvent waste, potentially faster reaction times, and unique reactivity. |

| Exploration of Advanced Catalytic Systems | Nanocatalysts, solid acids, and bidentate halogen-bond donors. nih.gov | Higher efficiency, catalyst recyclability, and improved selectivity. |

| Implementation of Continuous Flow Synthesis | Microreactor technology | Enhanced safety, scalability, precise process control, and potential for automation. |

| Microwave-Assisted Organic Synthesis (MAOS) | Microwave irradiation | Rapid reaction times, improved yields, and environmentally friendly. tandfonline.comtandfonline.com |

Exploration of Undiscovered Reactivity Patterns

The presence of both an electron-rich indole nucleus and an electron-withdrawing nitro group, along with the propanoate side chain, endows this compound with a rich and largely unexplored reactivity profile. While the general reactivity of 3-nitroindoles with electron-rich species has been documented, the specific influence of the 6-nitro position and the C3-propanoate chain remains to be fully elucidated. researchgate.net

Future investigations should focus on the dearomatization reactions of the indole core, which can provide access to complex and biologically relevant indol(in)e scaffolds. researchgate.net The nitro group can act as a powerful activating group for nucleophilic aromatic substitution, opening pathways to novel functionalized indoles. Additionally, the methylene (B1212753) group of the propanoate side chain could be a site for functionalization, leading to the synthesis of novel derivatives with extended side chains. The unique electronic properties of the 6-nitroindole (B147325) system may also enable novel cycloaddition reactions, providing rapid access to complex polycyclic architectures.

Key areas for future reactivity studies include:

Dearomative Functionalization: Investigating the reaction of this compound with various nucleophiles and electrophiles to generate highly functionalized indoline (B122111) scaffolds.

Nucleophilic Aromatic Substitution (SNAr): Exploring the displacement of the nitro group or other substituents on the benzene (B151609) ring to introduce new functional groups.

Side-Chain Modification: Developing methods for the selective functionalization of the propanoate side chain to create a diverse library of derivatives.

Cycloaddition Reactions: Examining the potential of the nitroindole core to participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, with suitable reaction partners. researchgate.net

Advanced Mechanistic Studies Using In Situ Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing reactions and designing new ones. While traditional methods provide valuable insights, the use of advanced in situ spectroscopic techniques can offer unprecedented detail into reaction pathways, intermediates, and transition states.

Future mechanistic studies should employ a combination of techniques to monitor reactions in real-time. For instance, in situ NMR and IR spectroscopy can provide structural information on transient species, while techniques like ReactIR can track the concentration of reactants, intermediates, and products over time. The application of stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be used to study the kinetics of fast reactions. These experimental approaches, when combined with computational studies, can provide a comprehensive picture of the reaction landscape.

| In Situ Technique | Information Gained | Application to Nitroindole-Propanoate Systems |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of intermediates and determination of reaction kinetics. | Monitoring the formation of key intermediates in synthetic routes. |

| Infrared (IR) Spectroscopy (e.g., ReactIR) | Real-time tracking of functional group transformations. | Observing the conversion of starting materials to products and identifying transient species. |

| UV-Vis Spectroscopy | Monitoring changes in electronic structure and conjugation. | Studying the kinetics of reactions involving colored intermediates or products. |

| Mass Spectrometry (e.g., ESI-MS) | Detection of reaction intermediates and products in complex mixtures. | Identifying and characterizing minor byproducts to refine reaction mechanisms. |

Further Computational Insights into Complex Transformations

Computational chemistry has become an indispensable tool in modern organic chemistry, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding experimental design. researchgate.netmdpi.com For this compound, computational studies can play a pivotal role in understanding its electronic structure, reactivity, and the mechanisms of its transformations.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. researchgate.net These calculations can help to rationalize experimentally observed outcomes and predict the feasibility of new reactions. Molecular dynamics simulations can provide insights into the role of the solvent and other environmental factors on reaction outcomes. Furthermore, computational screening of potential catalysts and reactants can accelerate the discovery of new and efficient synthetic methods.

Future computational studies should focus on:

Mapping Reaction Energy Profiles: Detailed DFT calculations to elucidate the mechanisms of key synthetic steps and reactivity patterns.

Predicting Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra to aid in the identification of intermediates and products.

Virtual Screening: High-throughput computational screening of catalysts and reaction conditions to identify optimal parameters for desired transformations.

Understanding Non-Covalent Interactions: Investigating the role of hydrogen bonding and other non-covalent interactions in directing reactivity and selectivity.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance sustainability. tandfonline.comtandfonline.comresearchgate.net For the synthesis of this compound and its derivatives, the adoption of green chemistry approaches is not only environmentally responsible but can also lead to more efficient and cost-effective processes.

Future research should prioritize the use of renewable starting materials, environmentally benign solvents (such as water or ionic liquids), and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation). tandfonline.comresearchgate.net The development of catalytic reactions that proceed with high atom economy is another key aspect of green synthesis. Furthermore, the design of synthetic routes that minimize the number of steps and avoid the use of toxic reagents and protecting groups will be crucial for the sustainable production of this class of compounds. The application of green chemistry principles to the entire lifecycle of the compound, from synthesis to potential degradation, will be a hallmark of future research in this area.

| Green Chemistry Principle | Application in Nitroindole-Propanoate Synthesis | Potential Benefits |

|---|---|---|

| Prevention of Waste | Development of high-yield, atom-economical reactions. | Reduced environmental impact and lower production costs. |

| Use of Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. researchgate.net | Reduced toxicity and improved process safety. |

| Design for Energy Efficiency | Utilizing microwave irradiation or mechanochemistry to reduce energy consumption. tandfonline.comrsc.org | Lower energy costs and reduced carbon footprint. |

| Use of Catalysis | Employing highly efficient and recyclable catalysts to minimize waste. | Improved reaction rates, selectivity, and sustainability. |

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(6-Nitro-3-indolyl)propanoate, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

- Indole Ring Formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the indole core.

- Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Esterification : React 3-(6-Nitro-3-indolyl)propanoic acid with ethanol in the presence of H₂SO₄ or HCl as a catalyst . Key intermediates include 6-nitroindole and 3-(6-Nitro-3-indolyl)propanoic acid.

Q. Which analytical techniques are critical for characterizing this compound?

Q. What are the primary biological targets or pathways investigated for this compound?

Preliminary studies suggest interactions with:

- Inflammatory pathways : Potential inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to nitro group-mediated electron withdrawal .

- Apoptosis regulation : Modulation of Bcl-2 family proteins in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key optimizations include:

- Catalyst Selection : Substitute H₂SO₄ with Amberlyst-15 for esterification to reduce side reactions .

- Solvent Systems : Use anhydrous ethanol with molecular sieves to minimize hydrolysis during esterification .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the ester from unreacted acid .

Q. How do structural modifications (e.g., nitro group position) alter bioactivity, and how can conflicting data be resolved?

- Nitro Group Impact : The 6-nitro substituent enhances electrophilicity, increasing interaction with nucleophilic enzyme residues (e.g., COX-2). Discrepancies in activity between studies may arise from assay conditions (e.g., cell permeability in vitro vs. in vivo metabolism) .

- Comparative Analysis : Use molecular docking to compare binding affinities of 6-nitro vs. 5-nitro analogs, paired with enzymatic assays (e.g., IC₅₀ determination) .

Q. What stability challenges arise during storage or experimental use, and how are they mitigated?

- Ester Hydrolysis : Degradation occurs in aqueous buffers (pH >7). Stabilize by storing in anhydrous DMSO at –20°C .

- Photodegradation : Nitro groups are light-sensitive. Use amber vials and conduct experiments under low-light conditions .

Q. How do in vitro and in vivo results differ for this compound, and what factors drive these discrepancies?

- Metabolic Instability : Ethyl esters are prone to hydrolysis by esterases in vivo, reducing bioavailability. Compare in vitro activity (e.g., cell-free enzyme assays) with pharmacokinetic profiling (plasma half-life) .

- Prodrug Design : Modify the ester group (e.g., tert-butyl esters) to enhance metabolic stability .

Q. What role does the nitro group play in mediating redox interactions or oxidative stress in biological systems?

- Electron-Withdrawing Effects : The nitro group increases electrophilicity, facilitating covalent adduct formation with thiols (e.g., glutathione) or heme iron in peroxidases. Monitor reactive oxygen species (ROS) generation via fluorescent probes (e.g., DCFH-DA) .

- Nitroreductase Activation : In hypoxic environments (e.g., tumors), nitro groups undergo enzymatic reduction to cytotoxic amines .

Q. How do stereochemical variations (e.g., chiral centers) influence the compound’s activity or synthesis?

- Synthetic Chirality : If chiral intermediates are formed (e.g., during propanoate chain assembly), use chiral HPLC or enzymatic resolution to isolate enantiomers.

- Activity Differences : Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., serotonin receptors) to identify stereospecific effects .

Q. What challenges arise during large-scale purification, and what advanced techniques address them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.